molecular formula C8H13NO B12849595 2-Azabicyclo[2.2.2]octane-1-carbaldehyde

2-Azabicyclo[2.2.2]octane-1-carbaldehyde

Cat. No.: B12849595
M. Wt: 139.19 g/mol
InChI Key: GTZDSGVSHYHTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[222]octane-1-carbaldehyde is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it an important scaffold in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octane-1-carbaldehyde typically involves the formation of the bicyclic ring system followed by the introduction of the aldehyde functional group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions at the nitrogen atom.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-carbaldehyde depends on its specific application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.2]octane-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity and versatility in chemical synthesis. Its rigid bicyclic structure also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-azabicyclo[2.2.2]octane-1-carbaldehyde

InChI

InChI=1S/C8H13NO/c10-6-8-3-1-7(2-4-8)5-9-8/h6-7,9H,1-5H2

InChI Key

GTZDSGVSHYHTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.